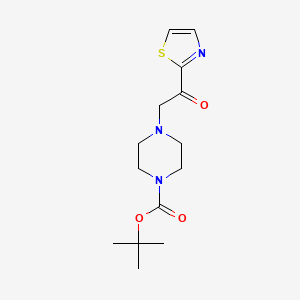

tert-Butyl 4-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c1-14(2,3)20-13(19)17-7-5-16(6-8-17)10-11(18)12-15-4-9-21-12/h4,9H,5-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQKFIULQQZIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501150075 | |

| Record name | 1,1-Dimethylethyl 4-[2-oxo-2-(2-thiazolyl)ethyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381721-58-0 | |

| Record name | 1,1-Dimethylethyl 4-[2-oxo-2-(2-thiazolyl)ethyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381721-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[2-oxo-2-(2-thiazolyl)ethyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. One common synthetic route includes the following steps:

Formation of Thiazole Ring: : The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.

Formation of Piperazine Derivative: : The piperazine ring is then introduced by reacting the thiazole derivative with piperazine under suitable conditions.

Esterification: : Finally, the tert-butyl ester group is introduced through esterification using tert-butanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-Butyl 4-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The compound can be reduced to form thiol derivatives.

Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Thiazole sulfoxides or sulfones.

Reduction: : Thiol derivatives of the thiazole ring.

Substitution: : Substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-Butyl 4-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-1-carboxylate: has several scientific research applications:

Chemistry: : It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : The compound can be used in biological studies to investigate the role of thiazole derivatives in various biological processes.

Industry: : The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism by which tert-Butyl 4-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound belongs to a class of Boc-protected piperazines with variable substituents. Key structural variations among analogues include:

Key Observations :

- Bioactivity: Compounds like 5g and 5h () exhibit pro-apoptotic activity against acute myeloid leukemia, suggesting that the ketone linker and heterocyclic groups (indolinone, pyrimidine) are critical for biological efficacy. The thiazole variant may offer distinct binding interactions due to sulfur’s electronegativity .

- Synthetic Utility : The boronated analogue (QD-9935) serves as a Suzuki-Miyaura coupling precursor, while C23 () highlights the use of palladium catalysis for heterocycle installation .

- Physicochemical Properties: The Boc group increases logP (~2.5–3.5), enhancing membrane permeability. Thiazole’s aromaticity improves solubility compared to bulkier indolinone derivatives .

Biologische Aktivität

tert-Butyl 4-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-1-carboxylate is a synthetic compound that combines a piperazine ring with a thiazole moiety, which is known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₅H₁₉N₃O₃S

- Molecular Weight : 325.4 g/mol

- CAS Number : 1421000-17-0

The biological activity of tert-butyl 4-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-1-carboxylate is primarily attributed to its interactions with various biological targets, including:

- Enzyme Inhibition : The thiazole moiety can interact with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The piperazine ring may modulate receptor activity, influencing various signaling pathways.

These interactions can lead to significant biological effects, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperazine structures exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth by targeting essential enzymes involved in bacterial DNA replication and repair mechanisms .

Antitumor Activity

Several derivatives of piperazine have been studied for their antitumor potential. The structural features of tert-butyl 4-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-1-carboxylate suggest it may possess similar activities, potentially acting against specific cancer cell lines through apoptosis induction or cell cycle arrest .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the synthesis of piperazine derivatives and their antimicrobial activities. The findings indicated that modifications to the piperazine structure could enhance efficacy against resistant bacterial strains . The specific compound tert-butyl 4-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-1-carboxylate was highlighted as a promising candidate for further development.

Investigation of Antitumor Properties

Another study focused on the anticancer properties of thiazole-containing compounds. It was found that certain derivatives could inhibit tumor growth in vitro and in vivo, suggesting that tert-butyl 4-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-1-carboxylate may have similar potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate | Thiazole moiety + Piperazine ring | Antimicrobial, Antitumor |

| tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Hydrazine group + Piperazine ring | Antimicrobial |

| N-(5-benzylthiazol-2-yl)-piperazinamide | Benzyl group + Thiazole | Antitumor |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 4-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : Two primary approaches are documented:

- Method A : Acidic hydrolysis in THF/H₂O at room temperature (79% yield) .

- Method B : HCl-mediated deprotection in ethyl acetate (60% yield) .

- Key variables : Solvent polarity, temperature, and acid strength significantly affect reaction efficiency. For thiazole coupling, Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ in toluene/ethanol/water at 90°C achieves 60% yield .

- Recommendation : Optimize solvent systems (e.g., THF for hydrolysis, dioxane for coupling) and monitor reaction progress via TLC or LCMS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Techniques :

- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.45 ppm in ¹H; ~80 ppm in ¹³C), thiazole protons (δ 7.0–8.5 ppm), and piperazine backbone (δ 2.5–4.0 ppm) .

- MS (ESI) : Look for molecular ion peaks (e.g., m/z 347.1 [M+H]⁺ for intermediates) and fragmentation patterns .

- Validation : Compare with reference spectra of structurally similar piperazine-thiazole derivatives .

Q. What safety protocols are essential when handling this compound in the lab?

- Hazards : Classified as acutely toxic (oral, Category 4; H302) and a potential carcinogen at >0.1% concentration .

- Precautions :

- Use fume hoods, nitrile gloves, and eye protection.

- Avoid inhalation; store at 2–8°C in airtight containers away from light .

- In case of exposure, flush eyes/skin with water and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Case Study : Method A (79% yield) uses THF/H₂O, while Method B (60%) employs ethyl acetate/HCl. The lower yield in Method B may arise from incomplete deprotection or side reactions.

- Troubleshooting :

- Analyze intermediates via NMR to confirm purity.

- Screen alternative acids (e.g., TFA) or adjust stoichiometry .

- Statistical Design : Use DoE (Design of Experiments) to evaluate solvent, temperature, and catalyst interactions .

Q. What mechanistic insights exist for the thiazole-piperazine coupling step in its synthesis?

- Reaction Pathway : The Suzuki-Miyaura coupling between boronate esters and bromothiazole proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation and reductive elimination .

- Catalytic Efficiency : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar aprotic solvents (e.g., dioxane) due to enhanced stability .

- Kinetics : Monitor reaction progress at 90°C for 12 hours to maximize conversion .

Q. How can X-ray crystallography aid in confirming the stereoelectronic properties of this compound?

- Crystallographic Data : Piperazine-thiazole derivatives exhibit triclinic (P1) crystal systems with distinct H-bonding networks (e.g., N–H···O interactions) .

- Applications :

- Validate molecular geometry (bond angles, torsion).

- Analyze π-π stacking between thiazole and aromatic moieties .

- Limitations : Requires high-purity crystals (>97%) and synchrotron radiation for small-molecule resolution .

Q. What biological assays are suitable for evaluating the pharmacological potential of this compound?

- In Vitro Models :

- Antimicrobial Activity : Disk diffusion assays against S. aureus or E. coli .

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays .

- Dosage : Test concentrations from 1–100 µM, accounting for cytotoxicity (e.g., MTT assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.